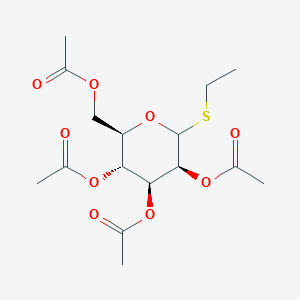

D-Mannopyranoside, ethyl 1-thio-, tetraacetate

Description

BenchChem offers high-quality D-Mannopyranoside, ethyl 1-thio-, tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Mannopyranoside, ethyl 1-thio-, tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-WHWZVRATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enduring Versatility of Thioglycosides: A Technical Guide for the Modern Carbohydrate Chemist

Introduction: The Thioglycoside Advantage in Glycoconjugate Synthesis

In the intricate world of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates remains a formidable challenge, pivotal to advancements in drug discovery, immunology, and materials science.[1] At the heart of this endeavor lies the glycosylation reaction, a process demanding precise control over stereochemistry and reactivity. Among the diverse arsenal of glycosyl donors developed over the years, thioglycosides have emerged as exceptionally versatile and reliable building blocks.[2][3]

First introduced by Fischer in 1909, thioglycosides have garnered sustained attention from carbohydrate chemists due to their unique combination of stability and tunable reactivity.[4] Their anomeric thioether linkage is robust enough to withstand a wide range of protecting group manipulations, yet it can be readily activated under specific conditions using a variety of thiophilic promoters.[1][5] This inherent stability allows for the preparation of complex glycosyl donor building blocks, which can be stored for extended periods and deployed at later stages of a synthetic sequence.[6] This guide provides an in-depth exploration of thioglycoside donors, from their synthesis and activation to strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of Thioglycoside Donors: Forging the Anomeric Thioether

The reliable and efficient synthesis of thioglycoside donors is the foundational step for their successful application in glycosylation. Numerous methods have been established, with the choice of protocol often dictated by the desired anomeric configuration, the nature of the thiol, and the protecting group pattern of the sugar.[4]

A prevalent and straightforward method involves the Lewis acid-mediated reaction of a per-acylated sugar with a thiol.[7][8] This approach typically yields the thermodynamically favored 1,2-trans-thioglycoside due to the neighboring group participation of the C-2 acyl protecting group.

Experimental Protocol: Synthesis of a Phenyl 1-Thio-β-D-glucopyranoside Donor

This protocol outlines a standard procedure for the synthesis of a phenyl thioglycoside from a per-acetylated glucose derivative.

Materials:

-

Penta-O-acetyl-β-D-glucopyranose

-

Thiophenol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dry Dichloromethane (CH₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Dissolve the fully protected glycosyl acetate (1.0 equivalent) in dry CH₂Cl₂ under an argon atmosphere.[8]

-

Add thiophenol (1.2–2.0 equivalents) to the solution at room temperature.[8]

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add BF₃·OEt₂ (2.0–5.0 equivalents) to the stirred solution.[8]

-

Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.[8]

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography to afford the desired phenyl thioglycoside.

Causality in Protocol Design: The use of a Lewis acid like BF₃·OEt₂ is crucial for activating the anomeric acetate, facilitating its displacement by the weakly nucleophilic thiol. The reaction is performed under anhydrous conditions to prevent hydrolysis of the Lewis acid and the glycosyl acetate. The aqueous workup with NaHCO₃ neutralizes the acidic catalyst, and the subsequent washes remove water-soluble byproducts.

Activation of Thioglycoside Donors: The Key to Glycosidic Bond Formation

The controlled activation of the anomeric thioether is the cornerstone of thioglycoside chemistry. A plethora of activation methods have been developed, each with its own set of advantages and substrate scope.[9] The choice of promoter system is critical as it dictates the reaction conditions, efficiency, and in many cases, the stereochemical outcome of the glycosylation.

Halonium Ion-Promoted Activation: A Workhorse in Oligosaccharide Synthesis

One of the most widely employed methods for thioglycoside activation involves the use of a halonium ion source, typically N-iodosuccinimide (NIS), in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10][11] This combination is highly effective for activating both "armed" (electron-donating protecting groups) and "disarmed" (electron-withdrawing protecting groups) thioglycosides.[11]

The proposed mechanism involves the reaction of the thioglycoside with the iodonium ion to form a highly reactive sulfonium ion intermediate. This intermediate then either dissociates to form an oxocarbenium ion or is directly attacked by the glycosyl acceptor in an Sₙ2-like fashion.

Caption: Proposed mechanism for NIS/TfOH-mediated thioglycoside activation.

Experimental Protocol: NIS/TfOH-Mediated Glycosylation

This protocol provides a general procedure for the glycosylation of an acceptor using a thioglycoside donor activated by NIS and TfOH.

Materials:

-

Thioglycoside donor

-

Glycosyl acceptor

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Activated molecular sieves (4 Å)

-

Dry dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

To a flame-dried, two-necked flask containing activated molecular sieves, add a solution of the thioglycoside donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) in dry CH₂Cl₂ under an argon atmosphere.[10]

-

Stir the mixture at room temperature for 30-60 minutes.

-

Cool the mixture to the desired temperature (typically between -40°C and 0°C).

-

Add NIS (1.2–4.0 equivalents) to the suspension.[10]

-

After stirring for a few minutes, add a catalytic amount of TfOH (0.1–0.5 equivalents) dropwise.[10]

-

Monitor the reaction by TLC until the donor is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.[10]

-

Filter the mixture through a pad of Celite®, washing the pad with CH₂Cl₂.[10]

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the resulting disaccharide by silica gel column chromatography.

Self-Validation and Causality: The use of molecular sieves is critical to remove any trace amounts of water that could hydrolyze the reactive intermediates. The pre-stirring of the donor, acceptor, and sieves ensures a completely anhydrous environment before the activators are introduced. The reaction is typically performed at low temperatures to enhance stereoselectivity. Quenching with NaHCO₃ neutralizes the strong acid, and the Na₂S₂O₃ wash is essential for removing the colored iodine and iodine-containing byproducts.

Other Prominent Activation Systems

Beyond the widely used NIS/TfOH system, a variety of other promoters have been developed, offering orthogonal activation strategies and compatibility with sensitive functional groups.

| Promoter System | Key Features & Rationale |

| Dimethyl(methylthio)sulfonium triflate (DMTST) | A powerful thiophilic promoter that activates both armed and disarmed thioglycosides. It generates a reactive sulfonium species. |

| Metal Triflates (e.g., Cu(OTf)₂, AgOTf, AuCl₃) | Lewis acidic metal salts that can activate thioglycosides, often under mild conditions.[1][12] Gold catalysts have shown high efficiency, sometimes in catalytic amounts.[1] |

| Hypervalent Iodine Reagents (e.g., PIFA) | These reagents can activate thioglycosides under metal-free conditions, offering an environmentally benign alternative.[13] |

| Alkylating Agents (e.g., MeOTf) | Powerful carcinogen, but effective for activating thioglycosides by forming a sulfonium salt. Milder alkylating agents are also being explored.[14] |

The Role of Protecting Groups: Modulating Reactivity and Stereoselectivity

The protecting groups on the carbohydrate scaffold play a far more significant role than simply masking hydroxyl groups. They profoundly influence the reactivity of the thioglycoside donor and are instrumental in directing the stereochemical outcome of the glycosylation.

The concept of "armed" versus "disarmed" donors is a cornerstone of modern carbohydrate chemistry.

-

Armed Donors: These possess electron-donating protecting groups (e.g., benzyl ethers) at the C-2 position. This electronic effect destabilizes the developing positive charge at the anomeric center, making the donor more reactive.

-

Disarmed Donors: These have electron-withdrawing protecting groups (e.g., acyl groups like acetyl or benzoyl) at C-2. These groups stabilize the ground state of the donor, rendering it less reactive.

This difference in reactivity forms the basis for chemoselective glycosylation , where an armed donor can be selectively activated in the presence of a disarmed donor-acceptor.

Furthermore, a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can direct the formation of a 1,2-trans-glycosidic linkage through the formation of a cyclic acyloxonium ion intermediate. Conversely, a non-participating group, like a benzyl ether, allows for the formation of either the α or β anomer, with the ratio often depending on the reaction conditions and the nature of the acceptor.

Caption: Influence of protecting groups on thioglycoside reactivity and stereoselectivity.

Applications in Complex Molecule Synthesis

The reliability and versatility of thioglycosides have made them indispensable tools in the synthesis of a wide array of biologically important molecules.

-

Oligosaccharide Synthesis: Thioglycosides are extensively used in both linear and convergent strategies for the assembly of complex oligosaccharides.[15] Their stability allows for the preparation of multi-functional building blocks that can act as both donors and acceptors in a programmed, sequential manner.

-

Glycopeptide Synthesis: The synthesis of glycopeptides, which are crucial for understanding protein glycosylation, often employs thioglycoside donors for the attachment of the glycan moiety to the peptide backbone.[16]

-

Natural Product Synthesis: Many natural products possess intricate carbohydrate structures. Thioglycoside-mediated glycosylation is a key strategy in the total synthesis of these complex molecules.

-

Drug Development: Thioglycosides themselves can act as stable glycomimetics, resistant to enzymatic degradation.[17] They are also crucial intermediates in the synthesis of carbohydrate-based drugs and vaccines.[18]

Conclusion and Future Outlook

Thioglycoside donors have firmly established their place as a cornerstone of modern carbohydrate chemistry. Their inherent stability, coupled with a vast and ever-expanding toolkit of activation methods, provides chemists with a powerful and versatile platform for the construction of complex glycans. The deep understanding of the interplay between protecting groups, donor reactivity, and stereochemical outcome allows for the rational design of highly efficient and stereoselective glycosylation strategies. As the demand for synthetic access to complex carbohydrates continues to grow in the fields of biology and medicine, the enduring utility and adaptability of thioglycoside donors will undoubtedly ensure their continued prominence in the years to come.

References

- A versatile glycosylation strategy via Au(III) catalyzed activation of thioglycoside donors. (2016). RSC Advances.

-

Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. Dissertations. [Link]

- Advances in Supported Synthesis of Oligosaccharides Using Thioglycoside Donors. (2025). Chemistry & Biodiversity.

-

Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. (2007). The Journal of Organic Chemistry. [Link]

-

Thioglycoside activation strategies. (n.d.). ResearchGate. [Link]

-

Glycosidation using thioglycoside donor. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

- Triflic Acid-Mediated Synthesis of Thioglycosides. (2019). Organic Letters.

-

Activation of thioglycosides under mild alkylation conditions. (n.d.). Europe PMC. [Link]

-

Recent advances in the use of thioglycosides for synthesis of oligosaccharides. (2025). ResearchGate. [Link]

-

Synthesis of thioglycoside glucosyl donor panel starting from commercial material 1 and delivering orthogonally protected donors 4, 6, 9 and 10. (n.d.). ResearchGate. [Link]

-

Iodine-Catalyzed Thioglycosylation of Indole and Tryptophan-Containing Peptides with Thioglycosides. (2025). The Journal of Organic Chemistry. [Link]

-

Activation of Thioglycosides with Copper(II) Bromide. (2022). Molecules. [Link]

-

Iron-catalyzed iodonium ion promoted activation of conventional thioglycosides for stereoselective 1,2-cis furanosylations. (2025). Organic & Biomolecular Chemistry. [Link]

-

Investigation of α-Thioglycoside Donors: Reactivity Studies toward Configuration-Controlled Orthogonal Activation in One-Pot Systems. (2016). Organic Letters. [Link]

-

and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-rele. (2024). Chemical Science. [Link]

-

Advances in glycoside and oligosaccharide synthesis. (2023). Chemical Society Reviews. [Link]

-

Synthesis of aryl-thioglycopeptides through chemoselective Pd-mediated conjugation. (n.d.). Europe PMC. [Link]

-

Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. (n.d.). Europe PMC. [Link]

-

Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. (2025). Molecules. [Link]

-

Hypervalent iodine reagents as activators in glycosylation reactions. (n.d.). Arkivoc. [Link]

-

Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

New Methods for the Synthesis, Activation, and Application of Thioglycosides. (n.d.). IRL @ UMSL. [Link]

-

Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. (n.d.). Europe PMC. [Link]

-

Strategies for Protecting Group Free Glycosidation. (n.d.). Victoria University of Wellington. [Link]

-

Visible-Light-Mediated Synthesis of Anomeric S-Aryl Glycosides via Electron Donor–Acceptor Complex Using Thianthrenium Salts. (2025). Molecules. [Link]

-

1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. [Link]

-

A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. (n.d.). PubMed Central. [Link]

-

Mild and Effective Method for the Nickel-Catalyzed Arylation of Glycosyl Thiols in Aqueous Surfactant Solution. (n.d.). Europe PMC. [Link]

-

Protecting Groups of Oligosaccharides. (2019). News-Medical.Net. [Link]

-

Synthesis of phenylthioglycoside. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

-

Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. (2022). Molecules. [Link]

-

Synthesis of aryl S‐glycosides. (n.d.). ResearchGate. [Link]

-

Synthesis of aryl thioglycosides by metal-free arylation of glycosyl thiols with diaryliodonium salts under basic conditions. (2025). PubMed. [Link]

-

Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. (n.d.). Europe PMC. [Link]

-

La(OTf)3: An Efficient Promoter for Thioglycoside Activation in Conjunction with N-Iodosuccinimide. (n.d.). Synlett. [Link]

- Triflic acid-mediated synthesis of thioglycosides. (n.d.). Tetrahedron Letters.

-

Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. (n.d.). Europe PMC. [Link]

-

N‐Trifluoromethylthiosaccharin/TMSOTf: A New Mild Promoter System for Thioglycoside Activation. (n.d.). ResearchGate. [Link]

-

New Methods for the Synthesis, Activation, and Application of Thioglycosides. (n.d.). IRL @ UMSL. [Link]

-

A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. (2025). ResearchGate. [Link]

-

Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. (n.d.). Europe PMC. [Link]

-

Preparation of thioglycolic acid. (n.d.). PrepChem.com. [Link]

-

Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. (2023). ACS Infectious Diseases. [Link]

Sources

- 1. A versatile glycosylation strategy via Au( iii ) catalyzed activation of thioglycoside donors - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00633G [pubs.rsc.org]

- 2. biomedgrid.com [biomedgrid.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Mild and Effective Method for the Nickel-Catalyzed Arylation of Glycosyl Thiols in Aqueous Surfactant Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of aryl-thioglycopeptides through chemoselective Pd-mediated conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Activation of ethyl 1-thio-mannoside tetraacetate with NIS and TfOH

Application Notes & Protocols

Topic: Activation of Ethyl 1-Thio-Mannoside Tetraacetate with N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic Acid (TfOH)

For: Researchers, scientists, and drug development professionals in carbohydrate chemistry and glycobiology.

Foundational Principles: The Strategic Role of Thioglycosides in Glycosylation

Thioglycosides, such as ethyl 1-thio-mannoside tetraacetate, represent a cornerstone class of glycosyl donors in modern carbohydrate chemistry. Their popularity stems from a delicate balance of high stability under a wide range of reaction conditions—making them amenable to complex protecting group manipulations—and their capacity for potent activation by thiophilic promoters.[1][2][3] Unlike more reactive donors such as glycosyl halides or trichloroacetimidates, thioglycosides can be carried through multiple synthetic steps before their final deployment in a key glycosylation event.

The activation of these stable precursors into highly electrophilic intermediates is the critical step that enables the formation of a glycosidic bond. Among the plethora of available promoter systems, the combination of N-Iodosuccinimide (NIS) and a catalytic quantity of a strong Brønsted or Lewis acid, such as Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl triflate (TMSOTf), has become one of the most common and reliable methods.[1][4][5] This guide provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and a detailed protocol for the activation of ethyl 1-thio-mannoside tetraacetate using the NIS/TfOH system.

The Mechanism of Activation: A Synergistic Action

The efficacy of the NIS/TfOH promoter system lies in the synergistic interaction between the halonium ion source (NIS) and the strong acid catalyst (TfOH). The process is not merely a simple mixing of reagents but a well-orchestrated sequence of electronic activations.

Causality Behind the Choices:

-

N-Iodosuccinimide (NIS): As a source of an electrophilic iodonium ion (I+), NIS is the primary thiophilic activator. The lone pair of electrons on the anomeric sulfur atom of the thioglycoside attacks the electrophilic iodine of NIS.[1][6]

-

Trifluoromethanesulfonic Acid (TfOH): While NIS alone can activate some reactive thioglycosides, the reaction is often slow or fails to proceed at all.[4] TfOH, a potent Brønsted acid, serves as a crucial co-promoter. Its catalytic role is multifaceted: it protonates the succinimide byproduct generated in the initial step, which dramatically increases the electrophilicity of the iodine atom, accelerating the activation. It also facilitates the departure of the newly formed S-iodo leaving group, promoting the formation of the key reactive intermediate. The use of only a catalytic amount of TfOH is a strategic choice that allows for the selective activation of thioglycosides in the presence of other, less reactive glycosyl donors, a concept known as orthogonal glycosylation.[7]

The Reaction Pathway:

-

Initial Activation: The sulfur atom of the ethyl 1-thio-mannoside attacks the electrophilic iodine of the NIS/TfOH complex, forming a highly unstable sulfonium ion intermediate.

-

Formation of the Reactive Intermediate: This intermediate rapidly collapses, expelling an ethylsulfenyl iodide-succinimide adduct. This results in the formation of a highly reactive glycosyl oxocarbenium ion, which exists in equilibrium with a transient glycosyl triflate.

-

The Role of the C2-Participating Group: The tetraacetate protecting groups are critical. The acetyl group at the C-2 position of the mannoside donor is positioned axially. Unlike in gluco- or galacto-configured donors where the C2-acyl group can readily form a stable bicyclic acetoxonium ion leading to 1,2-trans products, direct participation in mannosides is stereoelectronically disfavored. Consequently, glycosylation with C2-O-acyl mannosyl donors often proceeds through an SN2-like pathway or via an oxocarbenium ion, typically favoring the formation of the thermodynamically more stable α-mannoside .

-

Nucleophilic Attack: A glycosyl acceptor, containing a free hydroxyl group, attacks the electrophilic anomeric carbon of the reactive intermediate. This attack, directed by steric and electronic factors, forms the desired O-glycosidic linkage.

Visualizing the Mechanism

Caption: Figure 1: Proposed Mechanism of NIS/TfOH Activation.

Protocol: Glycosylation of Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

This protocol details a representative glycosylation using ethyl 1-thio-D-mannopyranoside tetraacetate as the donor and a common primary alcohol acceptor.

Materials & Equipment

| Reagents | Equipment |

| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | Round-bottom flasks (two-necked) |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Magnetic stirrer and stir bars |

| N-Iodosuccinimide (NIS), recrystallized | Inert gas line (Argon or Nitrogen) |

| Trifluoromethanesulfonic acid (TfOH) | Syringes and needles |

| Dichloromethane (DCM), anhydrous | Low-temperature bath (-40°C) |

| Toluene, anhydrous | TLC plates (silica gel) |

| Activated Molecular Sieves (4Å, powdered) | TLC chamber and visualization stain |

| Triethylamine (Et3N) | Rotary evaporator |

| Saturated aqueous NaHCO3 solution | Silica gel for column chromatography |

| 10% aqueous Na2S2O3 solution | Glassware for chromatography |

| Brine | Standard laboratory glassware |

| Anhydrous Na2SO4 or MgSO4 |

Experimental Workflow

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

Note: All operations should be conducted under an inert atmosphere of Argon or Nitrogen. All glassware must be oven- or flame-dried before use.

-

Preparation:

-

In a round-bottom flask, combine the glycosyl donor, ethyl 1-thio-mannoside tetraacetate (e.g., 0.12 mmol, 1.2 equiv), and the glycosyl acceptor, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (e.g., 0.10 mmol, 1.0 equiv).

-

Add anhydrous toluene (~5 mL) and concentrate the mixture to dryness on a rotary evaporator. Repeat this azeotropic drying process two more times to ensure removal of residual water.

-

Place the flask under high vacuum for at least 1 hour.

-

-

Reaction Setup:

-

To a separate two-necked, round-bottom flask equipped with a magnetic stir bar and a septum, add freshly activated powdered 4Å molecular sieves (~200 mg).

-

Dissolve the dried donor and acceptor mixture in anhydrous dichloromethane (DCM, ~3 mL) and transfer the solution via cannula to the flask containing the molecular sieves.

-

Rinse the initial flask with additional DCM (~2 mL) and add it to the reaction mixture.

-

Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

-

-

Activation and Glycosylation:

-

Cool the reaction flask to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Once the temperature has stabilized, add N-iodosuccinimide (NIS) (0.12 mmol, 1.2 equiv) to the stirring suspension in one portion.

-

Stir for 5 minutes, then add triflic acid (TfOH) (0.01-0.02 mmol, 0.1-0.2 equiv) dropwise via syringe. A color change is often observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The reaction is complete when the limiting reagent (typically the acceptor) is consumed. If the reaction is sluggish, it can be allowed to warm slowly to -20 °C or 0 °C.

-

-

Work-up and Quenching:

-

Once the reaction is complete as judged by TLC, quench by adding triethylamine (Et3N, ~0.1 mL) to neutralize the triflic acid.

-

Remove the flask from the cooling bath and allow it to warm to room temperature.

-

Dilute the mixture with DCM (~10 mL) and filter through a pad of Celite® to remove the molecular sieves. Wash the pad thoroughly with DCM.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with 10% aqueous Na2S2O3 solution (to remove iodine species), saturated aqueous NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure disaccharide product.

-

Summary of Representative Reaction Conditions

The NIS/TfOH system is versatile and has been applied to a wide range of thioglycoside donors and acceptors. The table below summarizes typical conditions and outcomes.

| Glycosyl Donor | Glycosyl Acceptor | Promoters (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 1-thio-α-D-mannopyranoside (Ac protected) | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | NIS (1.2), TfOH (0.1) | -35 to RT | 2 | 78 | [2] |

| Phenyl 1-thio-β-D-glucopyranoside (Ac protected) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS (1.1), La(OTf)3 (0.3) | 0 | 1.5 | 87 | [8][9] |

| Ethyl 1-thio-α-L-rhamnopyranoside (Ac protected) | Trichloroacetimidate acceptor | NIS (1.2), TfOH (cat.) | -80 to 0 | 1 | Varies | [5] |

| Phenyl 1-thio-β-D-glucopyranoside (Bn protected) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS (1.1), TfOH (0.1) | 0 | 0.5 | 92 | [10] |

Note: La(OTf)3 is shown as an effective alternative Lewis acid co-promoter to TfOH.

Troubleshooting and Field-Proven Insights

-

Problem: Low or No Reactivity.

-

Cause: Inactive reagents or insufficient activation.

-

Solution: Ensure NIS is pure (recrystallize from dioxane/CCl4 if necessary). Use fresh, high-purity TfOH. Confirm solvents are rigorously anhydrous. Increase the amount of TfOH incrementally (up to 0.3-0.5 equiv) or allow the reaction to warm to a higher temperature.[5]

-

-

Problem: Formation of Hydrolysis Byproduct.

-

Cause: Presence of water in the reaction.

-

Solution: Ensure molecular sieves are properly activated (heated under vacuum). Azeotropically dry the donor and acceptor immediately before use. Handle all reagents under a strict inert atmosphere.

-

-

Problem: Complex Product Mixture.

-

Cause: Side reactions, such as orthoester formation from the C2-acetate or degradation of starting materials.

-

Solution: Maintain low temperatures. Ensure rapid and efficient stirring. The choice of solvent can also influence side reactions; sometimes, a less polar solvent like toluene/DCM mixture can be beneficial.

-

-

Expert Insight: The anomeric configuration of the starting thioglycoside (α vs. β) can influence the stereochemical outcome of the reaction, with β-thioglycoside donors sometimes giving a more β-selective outcome than their α-counterparts, even against the typical rules for a given protecting group pattern.[10] This highlights the complexity of glycosylation reactions and the importance of empirical optimization.

References

-

Demchenko, A. V., et al. (2014). On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. PMC. [Link]

-

Demchenko, A. V., et al. (2017). A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PMC. [Link]

-

Demchenko, A. V. (2017). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

-

Crasto, C. (Date N/A). A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. ResearchGate. [Link]

-

Oscarson, S., et al. (2018). DIDMH in combination with triflic acid - A new promoter system for thioglycoside glycosyl donors. PubMed. [Link]

-

Demchenko, A. V., et al. (2016). Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. PMC. [Link]

-

Boons, G.-J. (2021). Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). NCBI. [Link]

-

Oscarson, S., et al. (2016). On the Gluco/Manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors. Semantic Scholar. [Link]

-

Mukhopadhyay, B. (2010). La(OTf)3: An Efficient Promoter for Thioglycoside Activation in Conjunction with N-Iodosuccinimide. Organic Chemistry Portal. [Link]

-

Jensen, H. H., et al. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. The Journal of Organic Chemistry. [Link]

-

Yang, Y., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry. [Link]

-

Heuckendorff, M., et al. (2018). Dissection of the effects that govern thioglucoside and thiomannoside reactivity. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. researchgate.net [researchgate.net]

- 4. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. DIDMH in combination with triflic acid - A new promoter system for thioglycoside glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. La(OTf)3: An Efficient Promoter for Thioglycoside Activation in Conjunction with N-Iodosuccinimide [organic-chemistry.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

Protocol for glycosylation using ethyl thiomannoside donors

Application Note: High-Fidelity Glycosylation Using Ethyl Thiomannoside Donors

- andExecutive Summary & Strategic Rationale

Ethyl thiomannosides are among the most versatile "armed" donors in carbohydrate chemistry. Unlike trichloroacetimidates, which are sensitive to moisture and thermal degradation, thioglycosides are shelf-stable, allowing for convergent block synthesis and orthogonal activation strategies.

However, the utility of thiomannosides hinges on controlling the anomeric outcome. Mannosylation is historically challenging because the axial C2 substituent precludes neighboring group participation (NGP) for 1,2-trans selectivity.

-

The Default Path: Thermodynamic and kinetic factors (anomeric effect) naturally favor the

-anomer (1,2-trans). -

The Challenge: Accessing the

-anomer (1,2-cis) requires suppressing the anomeric effect, typically achieved through the "Crich protocol" using specific torsionally disarmed protecting groups.[1]

This guide details the mechanistic grounding and step-by-step protocols for both outcomes, utilizing N-Iodosuccinimide (NIS)/Triflic Acid (TfOH) for general activation and BSP/Tf

Mechanistic Foundation

To master this reaction, one must understand the activation cycle. The sulfur atom is a "soft" nucleophile.[2] Activation requires a "soft" electrophile (iodonium source or sulfonium species) to convert the stable sulfide into a good leaving group.

The Activation Pathway

Upon addition of NIS and TfOH, the ethylthio group attacks the iodonium ion, forming an unstable sulfonium intermediate. This collapses to expel the leaving group (EtS-I), generating the oxocarbenium ion (or a covalent triflate intermediate).

Key Mechanistic Divergence:

-

-Selective: In non-participating solvents (DCM) or participating solvents (Ether), the reaction proceeds through an oxocarbenium ion that is attacked from the bottom (

-

-Selective (Crich Type): Requires a 4,6-O-benzylidene acetal on the donor.[1][3] This rigid bicycle locks the conformation, favoring the formation of a covalent

Visualization: Activation & Stereochemical Divergence

Figure 1: Mechanistic bifurcation. Standard activation leads to oxocarbenium ions (yellow), while specific protection leads to covalent

Protocol A: General -Mannosylation

Objective: Synthesis of 1,2-trans

Reagents & Preparation[1][2][7][8][9][10][11][12][13]

-

Donor: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

-D-mannopyranoside (1.0 equiv). -

Acceptor: Primary or secondary alcohol (1.2 – 1.5 equiv).

-

Promoter: N-Iodosuccinimide (NIS) (1.3 – 1.5 equiv).

-

Acid Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.2 equiv).

-

Solvent: Dichloromethane (DCM) (0.05 M concentration).

-

Drying Agent: Activated 4Å Molecular Sieves (powdered).

Step-by-Step Methodology

-

Drying (Critical): Combine Donor and Acceptor in a flame-dried round-bottom flask. Azeotrope with dry toluene (

) to remove trace water.[6] -

Solvation: Dissolve the mixture in dry DCM under an Argon atmosphere. Add powdered 4Å molecular sieves. Stir at room temperature for 30 minutes.

-

Cooling: Cool the reaction mixture to -40°C (Acetonitrile/Dry Ice bath) or 0°C depending on donor reactivity.

-

Note: Ethyl thioglycosides are reactive; -40°C is recommended to prevent side reactions.

-

-

Activation: Add NIS (solid) in one portion. Stir for 5 minutes.

-

Catalysis: Add TfOH (neat or as a dilute solution in DCM) dropwise.

-

Observation: The solution typically turns dark violet/red due to iodine generation.

-

-

Monitoring: Monitor via TLC (approx. 15–60 mins). Look for the disappearance of the donor (higher R

) and appearance of the product. -

Quenching: Once complete, dilute with DCM and add saturated aqueous

(to reduce iodine) and saturated -

Workup: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography.

Protocol B: The Crich -Mannosylation

Objective: Synthesis of difficult 1,2-cis

Reagents & Preparation[1][2][7][8][9][10][11][12][13]

-

Donor: Ethyl 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-

-D-mannopyranoside.[12] -

Promoter: 1-Benzenesulfinyl piperidine (BSP) (1.2 equiv) + Triflic Anhydride (Tf

O) (1.4 equiv). -

Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv) – Essential to buffer the superacid without killing the reaction.

-

Solvent: DCM (Strictly non-polar to support Ion Pairing).

Step-by-Step Methodology

-

Pre-Activation Setup: This protocol uses "Pre-activation" (activating donor before adding acceptor) to ensure the

-triflate forms.[1] -

Mixture A: In a flask, dissolve Donor, BSP, and TTBP in dry DCM. Add 4Å MS. Cool to -60°C .

-

Activation: Add Tf

O dropwise. Stir for 10–15 minutes at -60°C.-

Mechanism Check: This generates the covalent

-mannosyl triflate in situ.

-

-

Acceptor Addition: Dissolve the Acceptor in a minimum amount of dry DCM and add it slowly to the reaction mixture at -60°C.

-

Reaction: Allow to stir at -60°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quenching & Workup: Similar to Protocol A, but ensure thorough washing with

to remove the bulky TTBP byproducts (or filter off TTBP salts if precipitated).

Technical Comparison & Troubleshooting

Promoter Selection Matrix

| Promoter System | Reactivity | Byproducts | Best Use Case |

| NIS / TfOH | High | Succinimide (water soluble) | General |

| BSP / Tf | Very High | Piperidine salts | Low-temp activation; Crich |

| DMTST | Moderate | Methyl sulfide (volatile) | Mild activation; sensitive acceptors. |

Workflow Decision Tree

Figure 2: Operational workflow for selecting reaction conditions based on stereochemical requirements.

References

-

Veeneman, G. H., et al. (1990). "Iodonium ion-promoted glycosylations with thioglycosides." Tetrahedron Letters, 31(9), 1331-1334.

-

Crich, D., & Sun, S. (1998). "Direct synthesis of

-mannopyranosides by the sulfoxide method." Journal of the American Chemical Society, 120(2), 435-436. -

Codee, J. D., et al. (2005). "Thioglycosides as donors in oligosaccharide synthesis." Chemical Society Reviews, 34, 769-782.

-

Garegg, P. J. (1997). "Thioglycosides as glycosyl donors in oligosaccharide synthesis." Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.

-

Fraser-Reid, B., et al. (1988). "n-Pentenyl glycosides in organic chemistry." Synlett, 1992(09), 697-709. (Contextualizing armed/disarmed concepts relevant to ethyl thioglycosides).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Orthogonal Protection Strategies for Complex Oligosaccharide Synthesis Using Thioethyl Mannoside Donors

Audience: Researchers, scientists, and drug development professionals in the fields of carbohydrate chemistry, medicinal chemistry, and glycobiology.

Introduction: The Imperative for Precision in Glycan Synthesis

The intricate roles of oligosaccharides in biological processes—ranging from cell recognition and signaling to pathogen interaction and immune response—have positioned them as critical targets for therapeutic and diagnostic development. However, the chemical synthesis of these complex molecules is a formidable challenge, primarily due to the multifunctional nature of monosaccharide building blocks. Each hydroxyl group presents a potential reaction site, demanding a sophisticated and precise synthetic strategy to achieve the desired connectivity and stereochemistry.

At the heart of modern oligosaccharide synthesis lies the concept of protecting groups , which temporarily mask reactive functional groups to prevent unwanted side reactions.[1][2][3] For the assembly of complex, branched structures, a simple protection-deprotection sequence is insufficient. This necessitates an orthogonal protection strategy , a powerful approach where multiple, distinct classes of protecting groups are employed on a single building block.[1][4] The defining characteristic of an orthogonal set is the ability to selectively remove one type of protecting group under specific conditions that leave all other groups intact.[5]

Among the most versatile glycosyl donors for implementing these strategies are thioethyl mannosides . Their appeal stems from a combination of high stability across a wide range of reaction conditions—making them ideal for the multi-step preparation of complex building blocks—and their reliable activation by a variety of mild, thiophilic promoters.[6][7] This application note provides a detailed guide to the principles and practice of using thioethyl mannoside donors within an orthogonal protection framework, complete with field-proven protocols and mechanistic insights.

Core Principles: The Synergy of Donor and Protecting Groups

The Thioethyl Mannoside Donor: Stability and Controlled Activation

Thioethyl glycosides are valued for their stability under both acidic and basic conditions, which is crucial during the multiple steps required to install a suite of orthogonal protecting groups.[7][8] The anomeric thioethyl group acts as a "latent" leaving group; it is unreactive until "activated" by a thiophilic promoter.

The most common and reliable activation method involves an electrophilic halogen source, such as N-iodosuccinimide (NIS), in the presence of a catalytic amount of a strong Brønsted or Lewis acid, typically trifluoromethanesulfonic acid (TfOH) or its silyl ester, trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9][10][11]

Mechanism of Activation: The reaction is initiated by the thiophilic NIS, which coordinates to the anomeric sulfur. The presence of the acid promoter facilitates the departure of the thioethyl group, leading to the formation of a highly reactive glycosyl oxocarbenium ion intermediate. This intermediate is then rapidly intercepted by the nucleophilic hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.[8]

Designing an Orthogonal Protecting Group Matrix

The success of a complex synthesis hinges on the rational selection of protecting groups with non-overlapping removal conditions. A typical orthogonally protected thioethyl mannoside donor will feature several classes of groups.

-

"Permanent" Groups (Global Deprotection): These groups are designed to remain intact throughout the entire oligosaccharide assembly and are only removed in the final steps. Benzyl (Bn) ethers are the most common, offering excellent stability but being readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][12]

-

Acyl-Type Groups: Groups like Acetyl (Ac) and Benzoyl (Bz) are installed to provide neighboring group participation, which helps control stereoselectivity at the anomeric center, typically favoring 1,2-trans linkages (α- for mannosides).[2][13] They are reliably removed under basic conditions (e.g., NaOMe in MeOH). The Levulinoyl (Lev) ester is a special case, as it is stable to standard basic conditions but can be selectively cleaved using hydrazine acetate, making it orthogonal to both Ac/Bz and ether groups.[14]

-

Silyl Ethers: This class offers tunable lability based on the steric bulk of the substituents. Common examples include tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and Diethylisopropylsilyl (DEIPS).[14] They are stable to the conditions used for glycosylation and acyl group removal but are selectively cleaved by fluoride ion sources, such as Tetra-n-butylammonium fluoride (TBAF).[15][16][17]

-

Acetals: Cyclic acetals, most commonly the 4,6-O-benzylidene acetal, are excellent for protecting cis-diols. They are stable to basic, silyl deprotection, and glycosylation conditions but are labile to mild acid hydrolysis, providing another layer of orthogonality.[2][18]

Protocol 1: Synthesis of an Orthogonally Protected Donor

This protocol outlines the preparation of Ethyl 3,4,6-tri-O-benzyl-2-O-levulinoyl-1-thio-α-D-mannopyranoside . The levulinoyl (Lev) group is chosen for its orthogonality to both benzyl ethers and silyl ethers.

-

Starting Material: Begin with a suitably protected precursor, such as Ethyl 3,4,6-tri-O-benzyl-1-thio-α-D-mannopyranoside.

-

Acylation:

-

Dissolve the starting mannoside (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask.

-

Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and levulinic acid (1.5 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) portion-wise and stir the reaction at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Filter the reaction mixture through a pad of Celite® to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired protected donor.

-

Protocol 2: NIS/TfOH-Mediated Glycosylation

This protocol describes the coupling of the donor from Protocol 1 with a glycosyl acceptor, for example, Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (which has a free C6-OH).

-

Preparation:

-

To a flame-dried, argon-purged flask, add the glycosyl acceptor (1.0 equiv), the thioethyl mannoside donor (1.2 equiv), and freshly activated 4 Å molecular sieves (approx. 200 mg per 0.1 mmol of acceptor).

-

Add anhydrous DCM and stir the suspension at room temperature for 1 hour.

-

-

Glycosylation Reaction:

-

Cool the mixture to -40 °C (acetonitrile/dry ice bath).

-

Add N-iodosuccinimide (NIS, 1.3 equiv) to the flask.

-

After 5 minutes, add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise via syringe. The solution will typically turn a dark brown/purple color.

-

Stir the reaction at -40 °C, monitoring closely by TLC for the consumption of the acceptor.

-

-

Quenching and Workup:

-

Once the reaction is complete, quench by adding triethylamine (TEA) until the solution becomes colorless.

-

Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

-

Dilute with DCM and filter through Celite®.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: Purify the resulting disaccharide by silica gel column chromatography.

Protocol 3: Selective Deprotection of the Levulinoyl Ester

This protocol demonstrates the removal of the Lev group from the disaccharide formed in Protocol 2, unmasking the C2-OH for further glycosylation while leaving the benzyl ethers intact.

-

Deprotection:

-

Dissolve the protected disaccharide (1.0 equiv) in a solution of Tetrahydrofuran (THF) and pyridine.

-

Add hydrazine acetate or a solution of hydrazine monohydrate (4.0 equiv) in acetic acid/THF. .

-

Stir the reaction at room temperature and monitor by TLC.

-

-

Workup and Purification:

-

Once the starting material is consumed, quench the reaction by adding acetone to consume excess hydrazine.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain the disaccharide acceptor with a free hydroxyl group at the 2'-position.

-

Data Summary and Orthogonality Matrix

The successful application of an orthogonal strategy relies on a clear understanding of the compatibility of different protecting groups.

Table 1: Representative Glycosylation Yields with Thioethyl Mannoside Donors

| Donor Protecting Groups | Acceptor | Promoter System | Conditions | Yield (%) | α:β Ratio |

| 2-O-DEIPS, 3-O-Nap | Allyl 2-O-Lev-mannoside | p-NO₂C₆H₄SCl/AgOTf | CH₂Cl₂ | 73% | >20:1 |

| Per-benzoylated | 6-O-TBDMS-glucoside | NIS/TfOH | CH₂Cl₂ | Low (11%) | - |

| 2-N-Troc | 6-OH-glucosamine | MeOTf | CH₂Cl₂ | 82% | 1,2-trans |

Data synthesized from references,[14],[4] and.[19] DEIPS = Diethylisopropylsilyl, Nap = Naphthyl, Lev = Levulinoyl, Troc = Trichloroethoxycarbonyl.

Table 2: Orthogonal Protecting Group Compatibility Chart

| Protecting Group | Cleavage Reagent | Stable To (Common Conditions) |

| Benzyl (Bn) | H₂, Pd/C | Acid, Base, TBAF, Hydrazine |

| Benzoyl (Bz) | NaOMe / MeOH | H₂, Mild Acid, TBAF |

| Levulinoyl (Lev) | N₂H₄·HOAc | H₂, Base (e.g., NaOMe), TBAF |

| TBDMS/TIPS | TBAF / THF | H₂, Base, Hydrazine |

| Benzylidene Acetal | Mild Acid (e.g., 80% HOAc) | H₂, Base, TBAF, Hydrazine |

Conclusion

Thioethyl mannoside donors are exceptionally robust and versatile building blocks for the synthesis of complex oligosaccharides. Their inherent stability allows for the construction of elaborate, orthogonally protected monosaccharides, while their clean and efficient activation under mild thiophilic conditions ensures high yields in glycosylation reactions. By combining thioethyl mannoside donors with a carefully selected matrix of orthogonal protecting groups—such as benzyl ethers, tunable silyl ethers, and base- or hydrazine-labile esters—researchers can design logical and efficient synthetic routes. This strategy provides precise control over the step-wise elongation and branching of glycan chains, enabling the synthesis of biologically significant molecules that are essential for advancing the frontiers of glycobiology and drug discovery.

References

-

Babu, R. S., & Falgueyret, J. P. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

-

University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

-

Fujikawa, K., Ganesh, N. V., Tan, Y. H., Stine, K. J., & Demchenko, A. V. (2011). Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications, 47(40), 11261-11263. [Link]

-

Zhu, Y., & Gervay-Hague, J. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

-

ResearchGate. (n.d.). Activation of donors 2 and 5–8 with N‐trifluoromethylthiosaccharin 1/TMSOTfa. [Link]

-

Ganesh, S., & Demchenko, A. V. (2021). Activation of thioglycosides under mild alkylation conditions. PMC. [Link]

-

ResearchGate. (n.d.). Thioglycoside activation strategies. [Link]

-

Li, Y., Liu, Y., Zhang, Y., & Wan, Q. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]

-

Li, W., & Yu, B. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry, 13, 2148-2163. [Link]

-

Shrestha, G., Parameswar, A. R., & Demchenko, A. V. (2022). N-Alkylated Analogues of Indolylthio Glycosides as Glycosyl Donors with Enhanced Activation Profile. PMC. [Link]

-

ResearchGate. (n.d.). N‐Trifluoromethylthiosaccharin/TMSOTf: A New Mild Promoter System for Thioglycoside Activation. [Link]

-

Mejia-Ariza, R., & Demchenko, A. V. (2015). Palladium(ii)-assisted activation of thioglycosides. PMC. [Link]

-

Lee, C. C., & Lin, H. C. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC. [Link]

-

Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]

-

ResearchGate. (n.d.). Application of this method: a) synthesis of thio‐glycosyl donors via a one‐pot reaction. [Link]

-

ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. [Link]

-

Oscarson, S. (2001). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. Carbohydrates in Europe. [Link]

-

Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 72(11), A255. [Link]

-

Wikipedia. (n.d.). Silyl ether. [Link]

-

Seeberger, P. H. (2008). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

-

Zhu, Y., & Gervay-Hague, J. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 14(9), 3356-3381. [Link]

-

Research Reels. (2024). Advancements in O-Glycosylation Techniques with Diverse Donor Molecules. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

ResearchGate. (n.d.). Thioglycoside-based glycosylations in oligosaccharide synthesis. [Link]

-

van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

-

Wang, Y., Su, H., & Chen, J. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5988. [Link]

-

Parameswar, A. R., & Demchenko, A. V. (2023). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. PMC. [Link]

-

van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Leiden University. [Link]

-

GlycoPODv2. (2021). Glycosidation using thioglycoside donor. National Center for Biotechnology Information. [Link]

-

De Meo, C., & Demchenko, A. V. (2007). Glycosyl Thioimidates as Versatile Building Blocks for Organic Synthesis. PMC. [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]

- 7. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Alkylated Analogues of Indolylthio Glycosides as Glycosyl Donors with Enhanced Activation Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Silyl ether - Wikipedia [en.wikipedia.org]

- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 18. researchgate.net [researchgate.net]

- 19. Glycosyl Thioimidates as Versatile Building Blocks for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing hydrolysis during activation of ethyl thiomannoside

Technical Support Center: Activation of Ethyl Thiomannoside

A Guide for Researchers in Glycoscience and Drug Development

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in the lab. This guide focuses on a critical reaction in carbohydrate chemistry: the activation of ethyl thiomannoside for glycosylation, with a specific emphasis on minimizing the undesired hydrolysis side reaction.

Thioglycosides, like ethyl thiomannoside, are valued glycosyl donors due to their stability across a wide range of reaction conditions, making them excellent building blocks in complex oligosaccharide synthesis.[1][2] However, their activation into a reactive species is a delicate step where trace amounts of water can lead to hydrolysis, consuming your valuable donor and reducing the yield of your target glycoside. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental goal of activating ethyl thiomannoside?

The primary goal is to convert the relatively stable anomeric C-S bond of the ethyl thiomannoside (the glycosyl donor) into a more reactive species with a better leaving group. This "activated" intermediate, often a highly reactive glycosyl triflate or a related species, is readily attacked by a nucleophilic hydroxyl group from a glycosyl acceptor molecule.[3][4] The ultimate objective is the stereoselective formation of a new glycosidic bond (C-O), which is the cornerstone of oligosaccharide synthesis.

Q2: What is hydrolysis in this context, and why is it a major problem?

Hydrolysis is the reaction of the activated glycosyl donor with water instead of the intended glycosyl acceptor. Water, acting as a nucleophile, attacks the electrophilic anomeric carbon of the activated intermediate. This reaction quenches the reactive species and leads to the formation of an unreactive hemiacetal.[1]

This side reaction is detrimental for several reasons:

-

Reduced Yield: Every molecule of donor that is hydrolyzed is one less molecule available to react with your acceptor, directly lowering the yield of the desired product.

-

Complex Purification: The resulting hemiacetal byproduct can complicate the purification of the final product.

-

Stoichiometry Imbalance: Consumption of the donor alters the carefully planned stoichiometry of the reaction, potentially leading to incomplete consumption of the acceptor.

Q3: What is the difference between a "pre-mixed" and a "pre-activation" strategy?

These are two different temporal approaches to adding reagents for a glycosylation reaction.[5][6]

-

Pre-Mixed Strategy: The glycosyl donor (ethyl thiomannoside) and the glycosyl acceptor are mixed together in the reaction flask before the promoter (activator) is added.[5][6] The promoter then selectively activates the more reactive donor in the presence of the acceptor.

-

Pre-Activation Strategy: The glycosyl donor is treated with the promoter in the absence of the acceptor.[5][6] Once the donor is fully activated to form the reactive intermediate, the glycosyl acceptor is then added to the mixture to initiate the glycosylation.

The pre-activation strategy can offer unique chemo- and stereoselectivity but creates a critical time window during which the highly reactive intermediate is susceptible to hydrolysis if any moisture is present.[5][7]

Troubleshooting Guide: Hydrolysis and Low Yields

Q4: My reaction yield is very low, and I've isolated the mannose hemiacetal. What happened?

Isolating the hemiacetal is the classic sign that hydrolysis has outcompeted glycosylation. The most probable cause is the presence of water in your reaction system.

Root Causes & Solutions:

-

Inadequate Drying of Reagents and Solvents:

-

Solvents: Ensure solvents like dichloromethane (DCM) or toluene are rigorously dried. Passing them through an activated alumina column or distilling from a suitable drying agent (e.g., CaH₂) is essential.

-

Reagents: Dry the glycosyl donor and acceptor by co-evaporation with anhydrous toluene and then keeping them under high vacuum for several hours before use.[3]

-

-

Ineffective Molecular Sieves:

-

Activation is Critical: Molecular sieves are your primary defense against trace moisture but are ineffective unless properly activated.[8][9] They must be heated to high temperatures (200-315 °C for 4A sieves) under vacuum for several hours immediately before use.[9]

-

Correct Pore Size: Use 3Å or 4Å sieves. 3Å sieves are often preferred as they adsorb water but exclude most organic molecules, including methanol or ethanol which could otherwise act as competing nucleophiles.[9]

-

-

Atmospheric Moisture:

-

Inert Atmosphere: Always perform the reaction under a positive pressure of an inert gas like Argon or Nitrogen. Use proper techniques like cannula transfers for liquid reagents.[3]

-

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#FFFFFF", size="7.5,4!", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Figure 1. Competing reaction pathways during the activation of a thioglycoside donor.

Q5: I'm using a pre-activation strategy. My donor is consumed before I add the acceptor. Why?

This indicates that your activated intermediate is unstable under the reaction conditions. Besides hydrolysis, other decomposition pathways can occur.

Root Causes & Solutions:

-

Temperature is Too High: The stability of activated intermediates like glycosyl triflates is highly temperature-dependent.

-

Acid-Catalyzed Decomposition: Promoters like NIS/TfOH generate triflic acid (TfOH), a superacid, which can catalyze decomposition or anomerization.

-

Use a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base such as 2,4,6-tri-tert-butylpyrimidine (TTBP) or di-tert-butylpyridine (DTBP) in the reaction.[11] This base will scavenge the generated acid without interfering with the activation or glycosylation steps.

-

-

Inherent Instability: The protecting groups on your mannoside donor can significantly influence the stability and reactivity of the activated intermediate. "Armed" donors (with electron-donating ether protecting groups) are more reactive but may form less stable intermediates than "disarmed" donors (with electron-withdrawing ester groups).[12][13]

Q6: Which promoter system should I choose to minimize side reactions?

The choice of promoter is critical and depends on the specific donor and acceptor. Some systems are known to generate byproducts that can interfere with the reaction.

| Promoter System | Components | Common Side Reactions/Considerations | Reference |

| NIS/TfOH | N-Iodosuccinimide, Trifluoromethanesulfonic acid | Generates TfOH, which requires a scavenger base. Can be harsh. Side reactions from byproducts are possible. | [3] |

| BSP/Tf₂O | 1-(Benzenesulfinyl)piperidine, Triflic anhydride | Can form a sulfide triflate byproduct that may activate the product, leading to lower yields. Sometimes requires a scavenger like triethyl phosphite. | [5] |

| Ph₂SO/Tf₂O | Diphenyl sulfoxide, Triflic anhydride | Similar issues to BSP/Tf₂O with potential for interfering byproducts. | [11] |

| p-TolSCl/AgOTf | p-Toluenesulfenyl chloride, Silver triflate | Considered a superior system for pre-activation as the ditolyl disulfide byproduct is inert and does not interfere with glycosylation. | [14] |

| Metal Salts | AuCl₃, PdBr₂, CuBr₂, FeCl₃ | Milder, often catalytic activation. Can be sensitive to additives and protecting groups. May require specific leaving groups. | [15][16][17][18] |

| Table 1. Comparison of common promoter systems for thioglycoside activation. |

For pre-activation protocols where intermediate stability is paramount, the p-TolSCl/AgOTf system is often an excellent choice due to its non-interfering byproducts.[14]

Experimental Protocol: Pre-Activation Glycosylation

This protocol provides a generalized procedure for the activation of an ethyl thiomannoside donor and subsequent glycosylation, incorporating best practices to minimize hydrolysis.

Materials:

-

Ethyl thiomannoside donor (1.2 equiv.)

-

Glycosyl acceptor (1.0 equiv.)

-

Freshly activated, powdered 4Å molecular sieves

-

2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv.)

-

1-(Benzenesulfinyl)piperidine (BSP) (1.3 equiv.)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation (The Anhydrous Foundation): a. Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with Argon. b. Add the ethyl thiomannoside donor, glycosyl acceptor, and TTBP to the flask. Co-evaporate with anhydrous toluene (3x) and then dry under high vacuum for at least 2 hours. c. In a separate flask, activate powdered 4Å molecular sieves by heating at >250 °C under high vacuum for >4 hours. Allow to cool to room temperature under Argon.[3] d. Add the freshly activated molecular sieves to the reaction flask containing the dried reagents.

-

Pre-activation Step (Creation of the Reactive Intermediate): a. Add anhydrous DCM via syringe to the flask to create a ~0.05 M solution. b. Cool the resulting suspension to -78 °C using an acetone/dry ice bath. c. In a separate, dry vial under Argon, prepare a solution of BSP in anhydrous DCM. Add this solution to the reaction flask via syringe. d. Add Tf₂O dropwise to the cold reaction mixture. The solution may change color (e.g., to yellow or orange). e. Stir the reaction at -78 °C to -60 °C for 30-60 minutes. Monitor the consumption of the donor by TLC. Crucially, the acceptor should not be present at this stage.

-

Glycosylation Step (The Coupling): a. While maintaining the low temperature, add a pre-prepared solution of the glycosyl acceptor in anhydrous DCM to the reaction mixture via cannula or syringe. b. Allow the reaction to stir and slowly warm to the desired temperature (e.g., -40 °C or -20 °C) over several hours. Monitor the formation of the product by TLC.

-

Quenching and Work-up: a. Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine, followed by dilution with DCM. b. Filter the mixture through a pad of Celite® to remove the molecular sieves. c. Wash the filtrate sequentially with saturated aq. NaHCO₃, saturated aq. Na₂S₂O₃ (to remove iodine if NIS was used), and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography.

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5, bgcolor="#FFFFFF", size="7.5,6!", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.15,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Figure 2. Workflow for a pre-activation based glycosylation protocol.

References

-

What is role of freshly activated molecular sieves (MS) during glycosylation reaction?. (2018). ResearchGate. [Link]

-

Glycosidation using thioglycoside donor - GlycoPODv2. (2021). National Center for Biotechnology Information. [Link]

-

A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. (2007). ResearchGate. [Link]

-

Preactivation of thioglycosides. (2020). Reddit. [Link]

-

Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

-

One pot synthesis of thio-glycosides via aziridine opening reactions. (2020). RSC Publishing. [Link]

-

Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. (2024). National Center for Biotechnology Information. [Link]

-

Li, Z., et al. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry. [Link]

-

Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. (2017). CORE. [Link]

-

Bandara, M. D., et al. (2014). Conformationally superarmed S-ethyl glycosyl donors as effective building blocks for chemoselective oligosaccharide synthesis in one pot. National Institutes of Health. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). National Center for Biotechnology Information. [Link]

-

Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes. (2024). National Center for Biotechnology Information. [Link]

-

Zhu, Y., & Liu, X. (2015). Pre-Activation-Based Stereoselective Glycosylations. SpringerLink. [Link]

-

Glycosylation of Nucleosides. (2016). ACS Publications. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). Beilstein Journals. [Link]

-

Zhu, Y., & Liu, X. (2015). Pre-activation Based Stereoselective Glycosylations. National Center for Biotechnology Information. [Link]

-

Valerio, S., et al. (2007). Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. ACS Publications. [Link]

-

Thioglycoside activation strategies. (2025). ResearchGate. [Link]

-

Activation of Thioglycosides with Copper(II) Bromide. (2022). Semantic Scholar. [Link]

-

Palladium(ii)-assisted activation of thioglycosides. (2017). National Center for Biotechnology Information. [Link]

-

A versatile glycosylation strategy via Au(III) catalyzed activation of thioglycoside donors. (2016). RSC Publishing. [Link]

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. ACS Publications. [Link]

-

Examples of Ag(I) and Cu(II) promoted activations of reactive S‐aryl/alkyl glycosides. (2019). ResearchGate. [Link]

-

Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. (2023). National Center for Biotechnology Information. [Link]

-

Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. (2017). PubMed. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. [Link]

-

Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. (2021). National Center for Biotechnology Information. [Link]

-

The reaction mechanism manifold operational during glycosylation... (2012). ResearchGate. [Link]

-

and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-rele. (2024). DR-NTU. [Link]

-

Unlocking the Hydrolytic Mechanism of GH92 α‐1,2‐Mannosidases: Computation Inspires the use of C‐Glycosides as Michaelis Complex Mimics. (2020). National Center for Biotechnology Information. [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2025). MDPI. [Link]

-

Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activation for Efficient Activity. (2019). ResearchGate. [Link]

-

Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. (2022). Sonari College. [Link]

-

Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activation for Efficient Activity. (2019). MDPI. [Link]

-

Mechanism of a chemical glycosylation reaction. (2010). PubMed. [Link]

-

Why molecular sieve can be used for gas purification?. (2023). TRUNNANO. [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]

- 6. bu.edu.eg [bu.edu.eg]